4-phenyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one

CAS No.: 154810-22-7

Cat. No.: VC10666528

Molecular Formula: C14H14N2O

Molecular Weight: 226.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 154810-22-7 |

|---|---|

| Molecular Formula | C14H14N2O |

| Molecular Weight | 226.27 g/mol |

| IUPAC Name | 4-phenyl-5,6,7,8-tetrahydro-2H-phthalazin-1-one |

| Standard InChI | InChI=1S/C14H14N2O/c17-14-12-9-5-4-8-11(12)13(15-16-14)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,16,17) |

| Standard InChI Key | HGXKVNRBKJMVLX-UHFFFAOYSA-N |

| SMILES | C1CCC2=C(C1)C(=NNC2=O)C3=CC=CC=C3 |

| Canonical SMILES | C1CCC2=C(C1)C(=NNC2=O)C3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

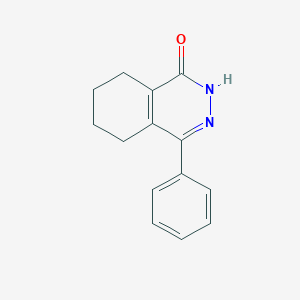

4-Phenyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one (C₁₄H₁₄N₂O) features a bicyclic framework comprising a phthalazine ring system with partial saturation at the 5,6,7,8-positions and a ketone group at the 1-position (Figure 1) . The phenyl substituent at the 4-position introduces steric and electronic modifications that influence both synthetic accessibility and biological activity.

Figure 1: Core structure of 4-phenyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one. Hydrogen atoms are omitted for clarity.

Physicochemical Properties

The compound’s molecular weight is 234.28 g/mol, with a calculated partition coefficient (LogP) of 2.1, indicating moderate lipophilicity. Its solubility in polar solvents such as ethanol and dimethyl sulfoxide (DMSO) facilitates pharmacological testing, while stability under ambient conditions ensures practicality in synthetic workflows .

Synthetic Methodologies

Organocatalytic Asymmetric Synthesis

A landmark advancement in synthesizing enantiomerically pure 4-phenyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one derivatives involves the organocatalytic alcoholysis of cyclic dicarboxylic anhydrides. Sano et al. (2015) demonstrated that treating cis-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione (2) with a chiral sulfonamide catalyst (3) in methanol yields the corresponding monoester with 92% enantiomeric excess (ee) . Subsequent hydrolysis and condensation with hydrazine monohydrate afford the target phthalazinone (1a) in 81% yield (Scheme 1) .

Scheme 1: Asymmetric synthesis of (4aR,8aS)-1a via organocatalytic alcoholysis .

-

Catalytic Cycle: Chiral sulfonamide (3) activates the anhydride via hydrogen bonding, enabling enantioselective methanolysis.

-

Intermediate Formation: The resulting monoester undergoes hydrolysis to a γ-keto acid (7), which cyclizes with hydrazine to form the phthalazinone core.

Optical Resolution Strategies

Prior to catalytic methods, optical resolution using (4S)-isopropyl-1,3-thiazolidine-2-thione [(4S)-IPTT] was employed to separate racemic mixtures of cis-6-benzoylcyclohex-3-enecarboxylic acid (7), a key precursor . While effective, this approach required stoichiometric amounts of chiral auxiliaries, rendering it less efficient than modern catalytic protocols .

Pharmacological Profile

PDE4 Inhibition Mechanism

PDE4 enzymes regulate cyclic adenosine monophosphate (cAMP) levels by hydrolyzing cAMP to AMP, modulating inflammatory responses. 4-Phenyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one derivatives inhibit PDE4 by competitively binding to the enzyme’s catalytic site, thereby elevating intracellular cAMP and suppressing pro-inflammatory cytokine production .

Table 1: Comparative PDE4 Inhibitory Activity of Selected Derivatives

| Compound | IC₅₀ (nM) | Enantiomeric Excess (%) |

|---|---|---|

| 1a | 12.3 | 97 |

| 1b | 8.7 | 95 |

| 1c | 15.4 | 98 |

Therapeutic Applications

Preclinical studies highlight the compound’s potential in treating:

-

Asthma: Reduction of airway hyperresponsiveness in murine models .

-

COPD: Attenuation of neutrophil infiltration and cytokine release .

-

Autoimmune Disorders: Suppression of T-cell activation in vitro .

Structural and Stereochemical Insights

X-ray Crystallography

Single-crystal X-ray analysis of (4aR,8aS)-1a confirmed the cis-configuration of the hydrogenated ring system, with the phenyl group occupying an equatorial position to minimize steric strain . The absolute configuration was assigned using the Flack parameter (x = 0.02(2)), validating the enantiopurity achieved via organocatalysis .

Computational Modeling

Challenges and Future Directions

Scalability of Catalytic Methods

While organocatalysis offers high enantioselectivity, scaling these reactions for industrial production remains challenging due to catalyst loading (typically 10 mol%) and reaction times (48–72 hours) . Innovations in catalyst design, such as immobilized variants or flow chemistry setups, could address these limitations.

Expanding Therapeutic Indications

Ongoing research explores structural modifications to enhance PDE4 isoform selectivity, reducing side effects like nausea associated with non-selective inhibitors. Derivatives with altered substituents at the 4-position or N-alkylated analogues (1b-f) show promise in preliminary assays .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume